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Compound of Interest

Compound Name: BMS-986458

Cat. No.: B15604889

For Immediate Release: Shanghai, China — December 10, 2025 — Bristol Myers Squibb's BMS-
986458, a first-in-class, orally bioavailable bifunctional cereblon-dependent ligand-directed
degrader (LDD) of B-cell ymphoma 6 (BCL6), has demonstrated promising preclinical efficacy
and a favorable safety profile for the treatment of B-cell non-Hodgkin's lymphoma (NHL).[1][2]
[3][4] This technical guide provides a comprehensive overview of the preclinical data, including
in vitro and in vivo studies, pharmacokinetic properties, and the underlying mechanism of
action.

Executive Summary

BMS-986458 is designed to selectively target and induce the degradation of BCL6, a key
transcriptional repressor implicated in the pathogenesis of various B-cell malignancies.[1][5][6]
Preclinical investigations have revealed its potent and rapid degradation of the BCL6 protein,
leading to broad anti-tumor activity across a range of NHL cell lines and patient-derived
xenograft (PDX) models.[3][7][8][9] Notably, the degradation of BCL6 by BMS-986458 also
upregulates the expression of CD20, a key therapeutic target, suggesting a synergistic
potential with anti-CD20 monoclonal antibodies.[3][6] The compound has shown a well-
tolerated profile in non-clinical safety studies, supporting its ongoing clinical development.[3][7]

Mechanism of Action

BMS-986458 functions as a heterobifunctional molecule that orchestrates the ubiquitination
and subsequent proteasomal degradation of BCL6.[3][5] It achieves this by simultaneously
binding to the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary
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complex.[3][5][6][10] This proximity-induced event leads to the transfer of ubiquitin to BCL6,
marking it for destruction by the proteasome. This targeted protein degradation approach offers
a novel therapeutic strategy for lymphomas dependent on BCL6 signaling.[5]
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Mechanism of action of BMS-986458.

In Vitro Activity

BMS-986458 has demonstrated potent and selective degradation of BCL6 in various NHL cell
lines. This degradation translates to significant anti-proliferative effects.

Cell Line Assay Type Endpoint Value (nM)
SU-DHL-4 HiBIiT Assay EC50 2

OCI-LY-1 HiBIiT Assay EC50 0.2
WSU-DLCL-2 Degradation Assay DC50 0.11
OCI-LY-1 Degradation Assay DC50 0.14
OCI-LY-1 Proliferation Assay IC50 1.2

Table 1: In Vitro Potency of BMS-986458 in NHL Cell Lines.[11]
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The compound showed high selectivity for BCL6 over other known CRBN neosubstrates like
Ikaros, Aiolos, SALL4, and GSPT1.[12][13] Furthermore, transcriptomic analysis revealed that
BCL6 degradation modulates pathways associated with cell-cycle checkpoints, anti-proliferative
signaling, and interferon responses.[3][7] A key finding is the upregulation of CD20 transcription
and surface expression, with up to a 20-fold increase observed within 72 hours in multiple
Diffuse Large B-cell Lymphoma (DLBCL) cell line models.[3][7]

In Vivo Efficacy

The anti-tumor activity of BMS-986458 was evaluated in human cell line-derived xenograft
(CDX) and patient-derived xenograft (PDX) models of relapsed/refractory (R/R) DLBCL.

Model System Dosing Regimen Key Findings

Dose-dependent BCL6
CDX (OCI-LY-1 s.c.) 30, 60, 120 mg/kg g.d. degradation and tumor growth

suppression.[11]

Deep and sustained
CDX Once daily oral dosing degradation of BCL6 leading to

tumor regression.[3][7]

Significant survival benefit.[3]

PDX Once daily oral dosing 7]

Tumor regression and tumor-
CDX and PDX Combination with anti-CD20 free animals (<70%) without
body weight loss.[3][7]

Table 2: In Vivo Anti-Tumor Efficacy of BMS-986458.

These studies highlight the robust in vivo activity of BMS-986458, both as a single agent and in
combination with anti-CD20 therapies.
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Preclinical evaluation workflow for BMS-986458.

Pharmacokinetics

BMS-986458 exhibits oral bioavailability across multiple species. The pharmacokinetic
parameters following intravenous and oral administration are summarized below.

Intravenous Administration (1 mg/kg)

. Clearance .
Species . Vss (L/kg) AUCo (pM-h) Half-life (h)
(mL/min/kg)
Mouse 6.67 0.51 3.98 1.1
Rat 9.74 0.28 2.8 0.9
Dog 0.85 0.3 354 4.6

Table 3: Intravenous Pharmacokinetic Parameters of BMS-986458.[11]

Oral Administration (3 mg/kg)
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Oral

Species Cmax (pM) tmax (h) AUC24 (pM-h) Bioavailability
(%)

Mouse 24.9 0.5 75.6 53

Rat 9.49 2.33 44.6 ~100

Dog 15.1 2 72.2 67

Table 4: Oral Pharmacokinetic Parameters of BMS-986458.[11]

Safety and Tolerability

Non-clinical safety evaluations have indicated that BMS-986458 is well-tolerated. In 28-day
GLP toxicity studies in dogs, the compound was found to be pharmacodynamically active and
well-tolerated.[3][7][11] In vitro assays showed no impact on the maturation of CD34+
hematopoietic stem cell neutrophils at concentrations up to 100 nM.[11]

Experimental Protocols

HiBiT Protein Degradation Assay:
¢ Objective: To quantify the degradation of BCL6 protein.

o Methodology: SU-DHL-4 and OCI-LY-1 cells were treated with varying concentrations of
BMS-986458. The amount of remaining BCL6 protein was measured using a bioluminescent
HIBiT reporter system. The EC50 value, representing the concentration at which 50% of the
protein is degraded, was calculated.

Cell Proliferation Assay:
¢ Objective: To assess the anti-proliferative effect of BMS-986458.

o Methodology: OCI-LY-1 cells were seeded and treated with a range of BMS-986458
concentrations. Cell viability was measured after a defined incubation period (typically 72
hours) using a standard method such as CellTiter-Glo®. The IC50 value, the concentration
that inhibits cell growth by 50%, was determined.
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In Vivo Xenograft Studies:
o Objective: To evaluate the anti-tumor efficacy in a living organism.
o Methodology:

o Tumor Implantation: Human NHL cells (e.g., OCI-LY-1) were subcutaneously implanted
into immunodeficient mice.

o Treatment: Once tumors reached a specified size, mice were randomized into vehicle
control and treatment groups. BMS-986458 was administered orally at specified doses
and schedules.

o Monitoring: Tumor volume and body weight were measured regularly.

o Endpoint: The study was concluded when tumors in the control group reached a
predetermined size, or at a specified time point. Efficacy was assessed by comparing
tumor growth between treated and control groups. For PDX models, tumor fragments from
patients are implanted in mice, and a similar protocol is followed.

Conclusion

The preclinical data for BMS-986458 strongly support its development as a novel therapeutic
agent for B-cell non-Hodgkin's lymphoma. Its unique mechanism of inducing targeted
degradation of the BCL6 oncoprotein, combined with its potent in vitro and in vivo anti-tumor
activity and favorable safety profile, positions it as a promising candidate for patients with
relapsed or refractory disease. The observed upregulation of CD20 further enhances its
therapeutic potential through synergistic combinations with established anti-CD20 therapies.
These compelling preclinical findings have paved the way for its evaluation in ongoing Phase |
clinical trials.[12][13][14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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